4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a morpholine ring, a thiophene group, and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound might be involved in the sm cross-coupling reaction, which is a key process in the synthesis of many organic compounds .
Result of Action
Similar compounds have been shown to induce various nuclear features such as chromatin fragmentation and condensation, nuclei condensation .
Action Environment
The sm cross-coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Thiophene Group: The thiophene group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated benzamide reacts with morpholine under basic conditions.
Final Assembly: The final compound is assembled by coupling the thiophene-substituted pyridine with the morpholino-benzamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution can involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Indole Derivatives
Uniqueness
4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is unique due to its combination of a morpholine ring, a thiophene group, and a pyridine ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-morpholin-4-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-21(17-3-5-19(6-4-17)24-7-9-26-10-8-24)23-14-16-12-18(15-22-13-16)20-2-1-11-27-20/h1-6,11-13,15H,7-10,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPUNXXKOPZZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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